

# Application Notes and Protocols: Green DND-26

## Lysosome Staining in Live Cells

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### Compound of Interest

Compound Name: Green DND-26

Cat. No.: B15554350

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for staining acidic organelles, primarily lysosomes, in live cells using **Green DND-26**, a fluorescent dye. This document outlines the mechanism of action, provides a comprehensive experimental protocol, and includes key data for successful application in cellular imaging and analysis.

Product Information: LysoTracker® **Green DND-26** is a cell-permeable fluorescent dye that selectively accumulates in acidic compartments of live cells.<sup>[1][2]</sup> Its fluorescence is indicative of the presence and integrity of these acidic organelles. The dye consists of a fluorophore linked to a weak base, which is partially protonated at neutral pH, allowing it to freely cross cell membranes.<sup>[3][4]</sup> Upon entering the acidic environment of lysosomes, the probe becomes fully protonated and is retained, leading to a localized fluorescent signal.<sup>[3]</sup>

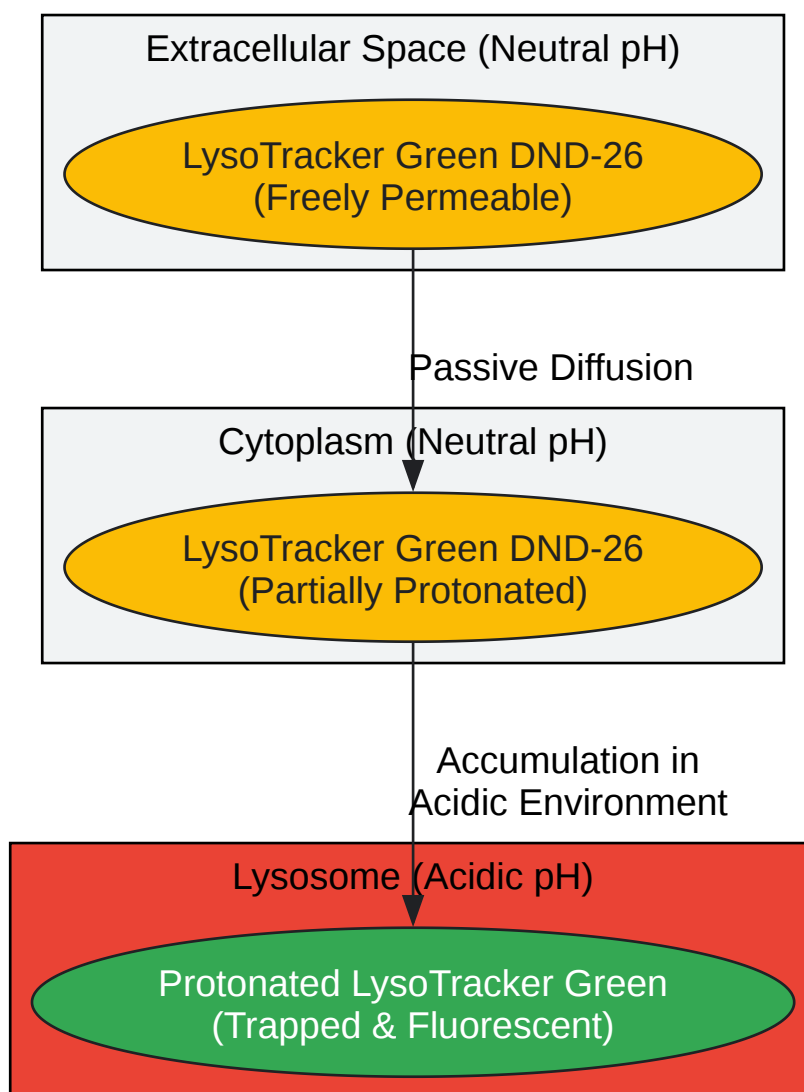
## Quantitative Data Summary

For optimal staining, refer to the following quantitative parameters for LysoTracker® **Green DND-26**.

Parameter	Value	Source
Excitation Maximum	504 nm	
Emission Maximum	511 nm	
Stock Solution Concentration	1 mM in DMSO	
Recommended Working Concentration	50 - 75 nM	
Recommended Dilution of Stock	1:20,000	
Incubation Time	30 minutes to 2 hours	
Storage Conditions	-20°C, desiccated and protected from light	

## Mechanism of Action: Lysosomal Accumulation

The selective staining of lysosomes by **Green DND-26** is driven by the pH gradient between the neutral cytoplasm and the acidic lumen of the lysosome.



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Caption: Mechanism of LysoTracker® **Green DND-26** accumulation in lysosomes.

## Experimental Protocol: Staining Live Cells

This protocol is intended for the fluorescent labeling of lysosomes in live adherent or suspension cells. Crucially, cells stained with LysoTracker® **Green DND-26** must be imaged live, as fixation with aldehydes or alcohols will compromise the staining.

### Materials Required:

- LysoTracker® **Green DND-26** (1 mM stock solution in DMSO)

- Complete cell culture medium, pre-warmed to 37°C
- Phosphate-buffered saline (PBS) or other balanced salt solution
- Optional: Phenol red-free medium to reduce background fluorescence
- Optional: BackDrop® Green Background Suppressor
- Adherent cells cultured on coverslips or in imaging-compatible plates/dishes
- Suspension cells in appropriate culture flasks or tubes
- Fluorescence microscope with a suitable filter set (e.g., FITC)

## Staining Protocol for Adherent Cells:

- Cell Preparation: Culture adherent cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) until the desired confluency is reached.
- Prepare Staining Solution: Warm the complete culture medium to 37°C. Dilute the 1 mM LysoTracker® **Green DND-26** stock solution to a final working concentration of 50-75 nM in the pre-warmed medium. For a 1:20,000 dilution, add 0.5 µL of the 1 mM stock solution to 10 mL of medium.
- Cell Staining: Remove the existing culture medium from the cells and replace it with the prepared staining solution.
- Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
- Imaging: The cells can be imaged directly in the staining solution. For reduced background, the staining solution can be removed and replaced with fresh, pre-warmed medium or a clear imaging buffer immediately before observation.

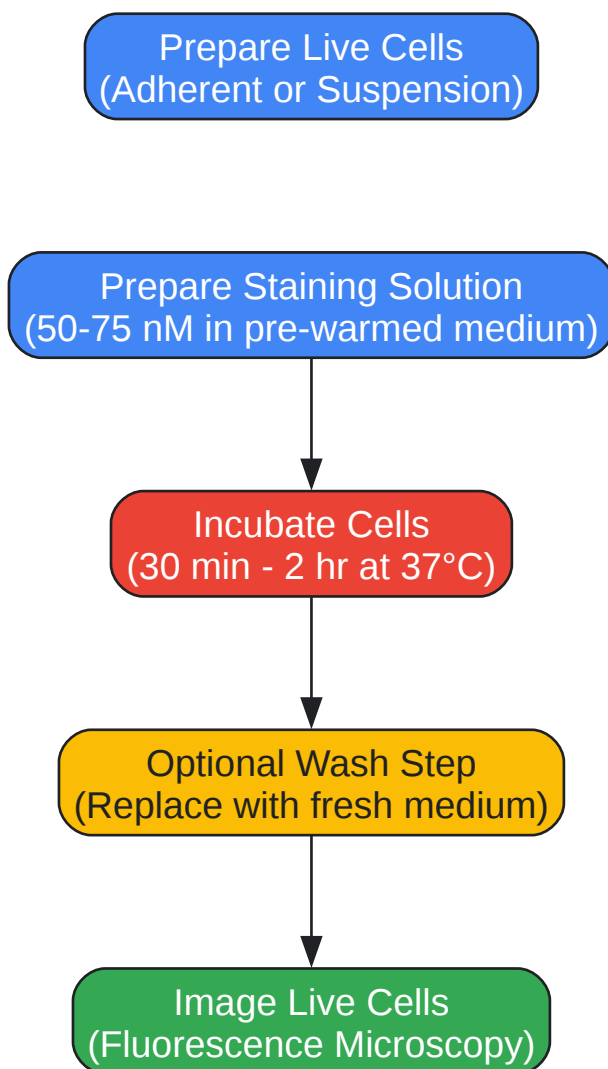
## Staining Protocol for Suspension Cells:

- Cell Harvesting: Centrifuge the suspension cells to obtain a cell pellet.

- **Prepare Staining Solution:** Prepare the staining solution as described for adherent cells.
- **Cell Staining:** Resuspend the cell pellet gently in the pre-warmed staining solution.
- **Incubation:** Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light.
- **Cell Washing:** Centrifuge the stained cells to pellet them and aspirate the supernatant.
- **Resuspension:** Gently resuspend the cells in fresh, pre-warmed medium.
- **Imaging:** Transfer the cells to a suitable imaging vessel and proceed with fluorescence microscopy.

## Experimental Workflow

The following diagram illustrates the general workflow for staining live cells with LysoTracker® **Green DND-26**.



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Caption: General experimental workflow for live-cell lysosome staining.

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## References

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- 2. LysoTracker® Green DND-26 (#8783) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Invitrogen LysoTracker Green DND-26, special packaging 20 x 50 µL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. Invitrogen™ LysoTracker™ Green DND-26, special packaging | Fisher Scientific [fishersci.ca]
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